6-(Trifluoromethyl)chroman-3-carboxylic acid
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Overview
Description
“6-(Trifluoromethyl)chroman-3-carboxylic acid” is a chemical compound with the CAS Number: 944899-33-6 . Its molecular weight is 246.19 . The IUPAC name for this compound is 6-(trifluoromethyl)-3-chromanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Lewis Acid Catalysis
The research highlights the utility of trifluoromethylated compounds in catalysis, specifically in acylation reactions. For instance, scandium trifluoromethanesulfonate is identified as an exceptionally active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, offering a practical approach for selective macrolactonization of omega-hydroxy carboxylic acids. This catalytic activity suggests potential applications for 6-(Trifluoromethyl)chroman-3-carboxylic acid in facilitating similar transformations (Ishihara et al., 1996).
Biotransformation and Environmental Studies
Biotransformation studies of fluorotelomer alcohols by white-rot fungus demonstrate the conversion of these compounds into less harmful products, highlighting the environmental relevance of understanding the degradation pathways of fluorinated compounds. This research indicates the potential for this compound to undergo similar biotransformation processes, suggesting its environmental impact and degradation mechanisms (Tseng et al., 2014).
Synthetic Applications
Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for incorporating trifluoromethyl groups into various compounds. These methodologies could be adapted for the functionalization of this compound, expanding its utility in the synthesis of complex organic molecules (Cottet et al., 2003).
Catalytic Reduction and Functionalization
Studies on the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes with trialkylborane/trifluoromethanesulfonic acid reveal a convenient method for yielding the corresponding carbonyl compounds. This showcases the potential of employing this compound in similar reduction processes to access various functionalized derivatives (Olah & Wu, 1991).
Fluorinated Chromanones Synthesis
The synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid indicates a pathway for generating fluorinated analogs of natural compounds. This method could be applicable to this compound for producing novel fluorinated chroman derivatives with potential biological activities (Sosnovskikh & Usachev, 2002).
Safety and Hazards
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFXPCVSJPFNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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